N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide
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Overview
Description
N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide: is an organic compound with a complex structure that includes both acetyl and chloromethyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide typically involves multiple steps. One common method starts with the chloromethylation of a phenyl ring, followed by acetylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Chloromethylation: The phenyl ring is chloromethylated using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Acetylation: The chloromethylated intermediate is then acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of amides or thioethers.
Scientific Research Applications
N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The acetyl and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)acetamide: Similar structure but lacks the acetyl group.
N-(3-Acetylphenyl)acetamide: Similar structure but lacks the chloromethyl group.
N-(3-Acetyl-5-methylphenyl)acetamide: Similar structure but has a methyl group instead of a chloromethyl group.
Uniqueness
N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide is unique due to the presence of both acetyl and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H12ClNO2 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
N-[3-acetyl-5-(chloromethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)10-3-9(6-12)4-11(5-10)13-8(2)15/h3-5H,6H2,1-2H3,(H,13,15) |
InChI Key |
DNILCOYRXXCFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CCl)NC(=O)C |
Origin of Product |
United States |
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